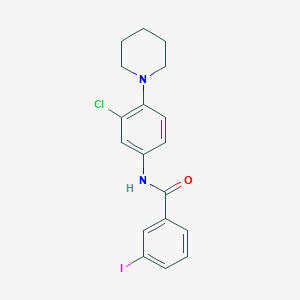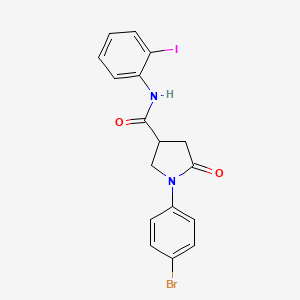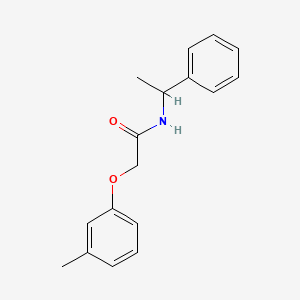![molecular formula C18H25ClO5 B5148736 Diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate](/img/structure/B5148736.png)
Diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate is an organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate typically involves the reaction of diethyl malonate with 4-chloro-2,6-dimethylphenol and 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Hydrolysis: Formation of diethyl malonate and corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate.
4-chloro-2,6-dimethylphenol: Another precursor used in the synthesis.
1-bromo-3-chloropropane: Used in the alkylation step of the synthesis.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its combination of ester and phenoxy groups makes it versatile in various chemical reactions and applications.
Propiedades
IUPAC Name |
diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO5/c1-5-22-17(20)15(18(21)23-6-2)8-7-9-24-16-12(3)10-14(19)11-13(16)4/h10-11,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKWHXBQSZZFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=C(C=C1C)Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B5148664.png)


![2-Methylpropyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)

![2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide](/img/structure/B5148693.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5148696.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148718.png)
![N-[4-({2-METHOXY-5-[3-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)PHENYL]ACETAMIDE](/img/structure/B5148739.png)
![5-oxo-5-[2-(phenylacetyl)hydrazino]pentanoic acid](/img/structure/B5148745.png)
